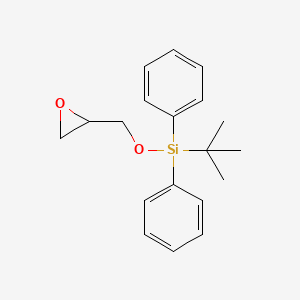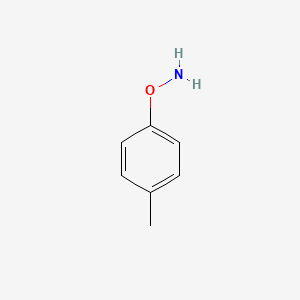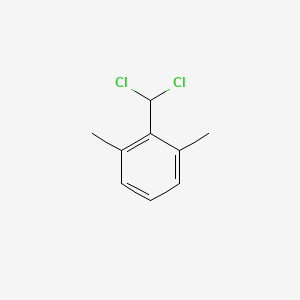
1,1,1-Trifluoro-3-isothiocyanatopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-isothiocyanatopropane is a chemical compound with the molecular formula C4H4F3NS It is characterized by the presence of trifluoromethyl and isothiocyanate functional groups, which impart unique chemical properties to the molecule
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-3-isothiocyanatopropane typically involves the reaction of 1,1,1-trifluoro-3-chloropropane with potassium thiocyanate under specific conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-isothiocyanatopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding thiourea, carbamate, and thiocarbamate derivatives.
Addition Reactions: The compound can react with nucleophiles such as water or alcohols, leading to the formation of addition products.
Oxidation and Reduction:
Common reagents used in these reactions include amines, alcohols, thiols, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-isothiocyanatopropane has several applications in scientific research:
Biology and Medicine: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules, potentially leading to the development of new pharmaceuticals or biochemical probes.
Industry: Although industrial applications are limited, the compound’s unique properties may be explored for specialized chemical processes or materials science research.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-isothiocyanatopropane primarily involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on other molecules. This reactivity can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially altering their function or activity .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-isothiocyanatopropane can be compared to other compounds containing trifluoromethyl and isothiocyanate groups:
1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123): Used as a refrigerant and solvent, this compound shares the trifluoromethyl group but differs in its overall structure and applications.
1,1,1-Trifluoro-2-bromo-2-chloroethane (Halothane): An anesthetic agent, this compound also contains a trifluoromethyl group but has distinct biological effects and uses.
Propriétés
Formule moléculaire |
C4H4F3NS |
|---|---|
Poids moléculaire |
155.14 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-isothiocyanatopropane |
InChI |
InChI=1S/C4H4F3NS/c5-4(6,7)1-2-8-3-9/h1-2H2 |
Clé InChI |
GCNSOMAONIEONU-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C=S)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)





![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)





